molecular formula C13H19BrN2O2 B7040570 N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide

N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide

Cat. No.: B7040570
M. Wt: 315.21 g/mol
InChI Key: LIXMTFQBANPRCC-UHFFFAOYSA-N
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Description

N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide is an organic compound characterized by a pyridine ring substituted with a bromine atom and a methyl group, along with a methoxy and methyl-substituted pentanamide chain

Properties

IUPAC Name

N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-5-9(3)11(18-4)13(17)16-12-10(14)6-8(2)7-15-12/h6-7,9,11H,5H2,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXMTFQBANPRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=C(C=C(C=N1)C)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide typically involves the following steps:

    Bromination of 5-methylpyridin-2-amine: The starting material, 5-methylpyridin-2-amine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Formation of the Amide Bond: The brominated intermediate is then reacted with 2-methoxy-3-methylpentanoic acid or its activated ester (e.g., acid chloride) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amide or amine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine

    Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.

    Biological Probes: Utilized in the development of probes for studying biological systems.

Industry

    Material Science: Application in the synthesis of novel materials with specific properties.

    Catalysis: Used in the development of catalysts for various chemical reactions.

Mechanism of Action

The mechanism by which N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide exerts its effects depends on its interaction with molecular targets. For instance:

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide: Similar structure with a chlorine atom instead of bromine.

    N-(3-bromo-5-ethylpyridin-2-yl)-2-methoxy-3-methylpentanamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide is unique due to the specific combination of substituents on the pyridine ring and the pentanamide chain, which can influence its chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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